molecular formula C88H133N27O28 B612642 H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH

Cat. No.: B612642
M. Wt: 2017.2 g/mol
InChI Key: HLOCSQLWBVBRQV-FZKVNNNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IGF-I (24-41), also known as Insulin-like Growth Factor I (24-41), is a peptide fragment of the larger Insulin-like Growth Factor I. This compound consists of amino acids 24 to 41 of the full IGF-I protein, which is a 70 amino acid polypeptide hormone. IGF-I plays a crucial role in growth and development, acting as a trophic factor for neurons and glial cells. It is known for its anabolic, antioxidant, anti-inflammatory, and cytoprotective actions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IGF-I (24-41) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of IGF-I (24-41) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Chemical Reactions Analysis

IGF-I (24-41) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

IGF-I (24-41) has a wide range of scientific research applications:

Mechanism of Action

IGF-I (24-41) exerts its effects by binding to the Insulin-like Growth Factor I receptor, a tyrosine kinase receptor. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways promote cell growth, survival, and differentiation. Additionally, IGF-I (24-41) can modulate the activity of other growth factors and cytokines, enhancing its biological effects .

Comparison with Similar Compounds

IGF-I (24-41) can be compared to other peptide fragments and full-length Insulin-like Growth Factor I. Similar compounds include:

Uniqueness

IGF-I (24-41) is unique due to its specific sequence and the biological activities it retains. It is particularly valuable in research focused on understanding the structure-activity relationships of IGF-I and its fragments .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOCSQLWBVBRQV-FZKVNNNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H133N27O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2017.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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